Tetraethylammonium acetate tetrahydrate

Description

The exact mass of the compound Tetraethylammonium acetate tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetraethylammonium acetate tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraethylammonium acetate tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

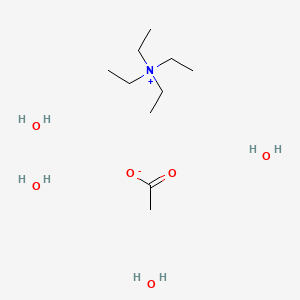

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraethylazanium;acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C2H4O2.4H2O/c1-5-9(6-2,7-3)8-4;1-2(3)4;;;;/h5-8H2,1-4H3;1H3,(H,3,4);4*1H2/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOAKQGNSWGYOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369113 | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67533-12-4 | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Tetraethylammonium Acetate Tetrahydrate

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of tetraethylammonium acetate tetrahydrate, a compound of interest to researchers, scientists, and professionals in drug development. This document synthesizes available crystallographic data with established chemical principles to offer insights into the compound's solid-state architecture, intermolecular interactions, and potential implications for its physicochemical properties.

Introduction: The Significance of Tetraethylammonium Acetate Tetrahydrate

Tetraethylammonium acetate tetrahydrate, with the chemical formula [(C₂H₅)₄N]⁺[CH₃COO]⁻·4H₂O, is a quaternary ammonium salt that has found utility in various chemical and pharmaceutical applications. Its role as a phase-transfer catalyst, an electrolyte in electrochemical studies, and its potential applications in the synthesis of complex molecules underscore the importance of understanding its fundamental structural characteristics.[1] The hydration state of this compound is particularly noteworthy, as the four water molecules play a crucial role in defining the crystal lattice and the overall molecular arrangement through an extensive network of hydrogen bonds.

Crystallographic Framework: Defining the Solid-State Architecture

The foundational understanding of a crystalline material's properties begins with the elucidation of its crystal structure. For tetraethylammonium acetate tetrahydrate, the primary crystallographic data were established through single-crystal X-ray diffraction studies.

Experimental Determination

The initial crystallographic analysis of tetraethylammonium acetate tetrahydrate was conducted using Weissenberg photographs with Ni-filtered Cu Kα radiation. This technique, a cornerstone of crystallography, allows for the determination of the unit cell parameters and space group of a crystalline solid.

Crystal System and Unit Cell Parameters

Based on these early studies, tetraethylammonium acetate tetrahydrate has been identified to crystallize in the triclinic system. The triclinic system is the least symmetric of the seven crystal systems, characterized by three unequal crystallographic axes and three unequal angles. The determined unit cell parameters are presented in Table 1.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 17.14(1) Å |

| b | 12.33(1) Å |

| c | 8.73(1) Å |

| α | 91.06(5)° |

| β | 94.27(5)° |

| γ | 120.16(5)° |

| Volume (V) | 1587 ų |

| Formula Units per Unit Cell (Z) | 4 |

| Measured Density (Dₘ) | 1.086(5) g/cm³ |

| Calculated Density (Dₓ) | 1.094 g/cm³ |

Molecular Geometry and Conformation

The asymmetric unit of tetraethylammonium acetate tetrahydrate contains four formula units, indicating a complex arrangement of ions and water molecules within the crystal lattice.

The Tetraethylammonium Cation

The tetraethylammonium cation, [(C₂H₅)₄N]⁺, consists of a central nitrogen atom bonded to four ethyl groups in a tetrahedral arrangement. The C-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°. The ethyl groups themselves can adopt various conformations due to rotation around the C-C single bonds. In the solid state, the specific conformation will be dictated by the packing forces and intermolecular interactions within the crystal lattice.

The Acetate Anion

The acetate anion, [CH₃COO]⁻, is a planar species with the negative charge delocalized over the two oxygen atoms of the carboxylate group. The C-O bond lengths are expected to be intermediate between a single and a double bond, and the O-C-O bond angle is typically around 120°.

The Role of Hydration: A Network of Hydrogen Bonds

The presence of four water molecules per formula unit is a defining feature of this crystal structure. These water molecules are not merely occupying voids in the lattice but are integral to the structural integrity, forming an extensive network of hydrogen bonds. This network is crucial in mediating the interactions between the tetraethylammonium cations and the acetate anions.

The primary hydrogen bond donors are the water molecules, while the primary acceptors are the oxygen atoms of the acetate anions and other water molecules. This intricate web of hydrogen bonds likely creates a layered or channel-like structure, accommodating the bulky, non-polar tetraethylammonium cations. The stability of the hydrated crystal is largely attributable to these electrostatic and hydrogen-bonding interactions.

A conceptual representation of the hydrogen bonding network is depicted in the following diagram:

Caption: Conceptual diagram of interactions in tetraethylammonium acetate tetrahydrate.

Synthesis and Experimental Protocols

Synthesis of Tetraethylammonium Acetate

Tetraethylammonium acetate can be synthesized through the neutralization reaction of tetraethylammonium hydroxide with acetic acid.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of tetraethylammonium hydroxide in a suitable solvent, such as methanol or water.

-

Acid Addition: Slowly add an equimolar amount of acetic acid to the stirred solution. The reaction is an exothermic neutralization.

-

Reaction Monitoring: Monitor the pH of the solution to ensure complete neutralization (pH ≈ 7).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude tetraethylammonium acetate.

-

Crystallization: The tetrahydrate crystals can be obtained by slow evaporation of a saturated aqueous solution of the salt at room temperature. The resulting crystals should be handled in a controlled humidity environment due to their hygroscopic nature.

The following flowchart illustrates the synthesis and crystallization process:

Caption: Workflow for the synthesis of tetraethylammonium acetate tetrahydrate.

Applications and Future Directions

The structural features of tetraethylammonium acetate tetrahydrate, particularly the presence of a hydrated network, influence its properties and applications.

-

Phase-Transfer Catalysis: The amphiphilic nature of the tetraethylammonium cation allows it to transport the acetate anion (or other anions) between aqueous and organic phases, facilitating reactions that would otherwise be slow or require harsh conditions.

-

Electrochemistry: Its solubility in polar solvents and its ionic nature make it a suitable supporting electrolyte in various electrochemical applications, where it provides conductivity to the solution.

-

Drug Development: As a quaternary ammonium salt, it can serve as a model system for studying the interactions of similar moieties in more complex pharmaceutical compounds with biological membranes or receptor sites.

Future research could focus on obtaining the full crystal structure with atomic coordinates to provide a more detailed understanding of the hydrogen bonding and molecular packing. This would enable computational modeling to predict its behavior in different environments and guide the design of new materials with tailored properties.

Conclusion

Tetraethylammonium acetate tetrahydrate presents a fascinating case study in the solid-state chemistry of hydrated quaternary ammonium salts. Its triclinic crystal structure is defined by a complex interplay of ionic interactions and an extensive hydrogen-bonding network established by the four molecules of water of hydration. While the complete atomic coordinates remain to be publicly reported, the available crystallographic data provides a solid framework for understanding its molecular geometry and the critical role of hydration in its solid-state architecture. This knowledge is invaluable for its current applications and for guiding future research in the fields of materials science and pharmaceutical development.

References

Sources

Mechanism of action of Tetraethylammonium acetate tetrahydrate as a potassium channel blocker.

An In-depth Technical Guide to the Mechanism of Action of Tetraethylammonium as a Potassium Channel Blocker

Introduction: The Pivotal Role of Potassium Channels and the Legacy of Tetraethylammonium

Potassium (K+) channels are a diverse and ubiquitous class of ion channels that are fundamental to cellular excitability.[1] They are integral to a vast array of physiological processes, including the stabilization of the resting membrane potential, the repolarization phase of the action potential in excitable cells like neurons and cardiomyocytes, and the regulation of heart rate.[1][2] The precise control of K+ flux across the cell membrane is therefore critical for normal cellular function.

Tetraethylammonium (TEA), a quaternary ammonium cation, holds a distinguished place in the history of neurophysiology.[3] It was one of the first pharmacological agents used to dissect the distinct roles of sodium and potassium currents in the generation of the action potential. As a non-selective blocker of many types of K+ channels, TEA has been an indispensable tool for researchers, enabling the isolation and characterization of K+ conductances for decades.[4] This guide provides a detailed examination of the mechanism of action of Tetraethylammonium, with a focus on its acetate tetrahydrate form, for researchers, scientists, and drug development professionals.

Physicochemical Properties of Tetraethylammonium Acetate Tetrahydrate

The commonly used laboratory form, Tetraethylammonium acetate tetrahydrate, is a solid, water-soluble salt.[5][6] In aqueous solutions, it readily dissociates to yield the active pharmacological agent, the tetraethylammonium cation (TEA+), and an acetate anion. The tetrahydrate designation indicates the incorporation of four water molecules within its crystal lattice.[5]

| Property | Value | Source |

| Linear Formula | (C₂H₅)₄N(OCOCH₃) · 4H₂O | [5][6] |

| CAS Number | 67533-12-4 | [5][6] |

| Molecular Weight | 261.36 g/mol | [5][6] |

| Form | Solid | [5][6] |

| Solubility | 100 mg/mL in water | [5][6] |

| Melting Point | 42-46 °C | [5][6] |

Core Mechanism of Action: A Tale of Two Binding Sites

The primary mechanism by which TEA inhibits potassium channel function is through direct physical occlusion, or "pore block".[4] The positively charged TEA ion enters the ion conduction pathway and lodges within it, sterically hindering the passage of K+ ions.[4] Decades of research have revealed that TEA can access its binding sites from both the extracellular and intracellular sides of the membrane, and its effectiveness is highly dependent on the specific K+ channel subtype and the membrane voltage.[1][7]

The External Binding Site: A Gateway Block

TEA applied extracellularly can block the flow of K+ ions by binding to a site located at the outer vestibule of the channel pore.[7] The sensitivity of different K+ channels to external TEA varies dramatically, a feature that is dictated by the amino acid composition of the outer pore region, often referred to as the P-loop.[8]

-

Molecular Determinants: High-affinity external TEA binding is critically dependent on the presence of aromatic amino acid residues, such as tyrosine or phenylalanine, at a specific position in the P-loop of each of the four channel subunits.[9] These four aromatic residues form a "binding cradle" or a "bracelet" at the channel's outer mouth.[9] The interaction is thought to be a cation-π interaction , where the positive charge of the quaternary ammonium group of TEA is stabilized by the electron-rich π orbitals of the aromatic rings.[9]

-

Variable Sensitivity: Channels like the Shaker K+ channel can be engineered to become highly sensitive to external TEA by substituting a single amino acid at this key position with a tyrosine.[9] Conversely, channels that naturally lack this aromatic residue are often significantly less sensitive to external TEA.[8]

The Internal Binding Site: An Open Channel Blockade

When applied to the intracellular side of the membrane, TEA enters the pore from the cytoplasm and binds to a site located within the channel's central cavity, beneath the selectivity filter.[4]

-

Open Channel Requirement: For most voltage-gated K+ channels, internal TEA blockade is contingent on the channel being in the open state. The activation gate, located at the intracellular end of the pore, must first open to allow TEA to access its deeper binding site. This characteristic makes TEA a classic example of an "open-channel blocker".[7]

-

Voltage Dependence: The blockade by internal TEA is typically voltage-dependent.[1] Because TEA is a cation, depolarization of the cell membrane creates an electrical field that drives the TEA ion from the cytoplasm into the pore, enhancing the blocking effect. Conversely, hyperpolarization favors the exit of TEA from the pore.[4]

-

Interaction with Permeant Ions: The binding and unbinding of TEA are in constant competition with the flux of K+ ions. A high concentration of intracellular K+ can reduce the apparent affinity of TEA by competing for the permeation pathway.[4] Furthermore, the outward flow of K+ ions during depolarization can effectively "knock" TEA molecules out of the pore from the inside, a phenomenon that contributes to the complex kinetics of the block.

The structural basis for TEA blockade has been elucidated through cocrystallization of the prokaryotic KcsA channel with TEA analogs.[1] These studies confirm that TEA acts as a potassium analog, binding at dehydration transition steps during ion permeation and altering the occupancy of K+ ions within the selectivity filter.[1]

Caption: Dual binding sites of Tetraethylammonium (TEA) on a potassium channel.

Pharmacological Profile: A Broad-Spectrum Antagonist

TEA is considered a non-selective K+ channel blocker, demonstrating activity against a wide range of channel subtypes.[10] This lack of specificity, while a limitation for therapeutic applications, is precisely what makes it a valuable tool for general studies of K+ currents. Its potency, typically quantified by the half-maximal inhibitory concentration (IC₅₀), can vary by orders of magnitude across different channel families.

| Channel Subtype | Reported IC₅₀ (External TEA) | Key Features |

| KCNQ1 (Kv7.1) | ~5.0 mM | Cardiac slow delayed rectifier.[8] |

| KCNQ2 (Kv7.2) | ~0.3 mM | Neuronal M-current component; high sensitivity due to a pore-loop tyrosine.[8] |

| KCNQ3 (Kv7.3) | >30 mM | Neuronal M-current component; low sensitivity.[8] |

| KCNQ2/3 (heteromer) | ~3.8 mM | Represents the native neuronal M-channel.[8] |

| KCNQ4 (Kv7.4) | ~3.0 mM | Expressed in the cochlea.[8] |

| Kv2.1 | ~5.0 mM | Delayed rectifier channel.[11] |

| Shaker (Wild-Type) | ~27 mM | A prototypical voltage-gated K+ channel.[8] |

| Shaker (T449Y mutant) | ~0.59 mM | Engineered high sensitivity.[8] |

Note: IC₅₀ values can vary depending on experimental conditions, such as membrane potential and ion concentrations.

Experimental Protocols for Characterizing TEA Blockade

The gold-standard method for investigating the effects of TEA is electrophysiology, specifically the voltage-clamp technique. This allows for the direct measurement of ion flow across the cell membrane while controlling the membrane potential.

Workflow: Whole-Cell Patch-Clamp Analysis

This protocol outlines the essential steps for characterizing TEA's inhibitory effect on a specific K+ channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Caption: Experimental workflow for characterizing TEA blockade using patch-clamp.

Detailed Step-by-Step Methodology

-

Solution Preparation:

-

External (Bath) Solution (Example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (Example): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with KOH.[8]

-

TEA Stock: Prepare a high-concentration stock solution (e.g., 1 M Tetraethylammonium chloride or acetate in water) to be diluted to final concentrations in the external solution.

-

-

Electrophysiological Recording:

-

Establish a stable whole-cell patch-clamp recording from a cell expressing the channel of interest.

-

Hold the cell at a negative potential (e.g., -80 mV) where the channels are predominantly closed.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to activate the K+ channels and record the resulting outward currents.

-

-

Drug Application and Data Acquisition:

-

First, perfuse the recording chamber with the control external solution to obtain stable baseline current recordings.

-

Sequentially apply increasing concentrations of TEA (e.g., 0.1 mM, 0.3 mM, 1 mM, 3 mM, 10 mM, 30 mM). Allow the effect of each concentration to reach a steady state before recording.

-

After the highest concentration, perform a washout by perfusing with the control solution to confirm the reversibility of the block.

-

-

Data Analysis:

-

For each TEA concentration, measure the peak current amplitude at a specific voltage step (e.g., +40 mV).

-

Calculate the percentage of current inhibition relative to the baseline control current.

-

Plot the percentage inhibition against the logarithm of the TEA concentration.

-

Fit the resulting data points to the Hill equation to determine the IC₅₀ value and the Hill coefficient.

-

Conclusion and Scientific Perspective

Tetraethylammonium, despite its lack of selectivity, remains a cornerstone pharmacological tool in the study of ion channels. Its mechanism as a pore blocker, accessible from both the extracellular and intracellular environments, has provided profound insights into the structure and function of potassium channels.[1][4] The differential sensitivity of various K+ channel subtypes to TEA, governed by specific amino acid residues in the pore, has been a critical element in classifying channels and understanding the molecular architecture of the ion conduction pathway.[8][9]

While the field of drug development has largely moved towards identifying highly selective channel modulators for therapeutic purposes, the foundational knowledge gained from studying TEA is undeniable. The experimental protocols developed to characterize its action, particularly voltage-clamp electrophysiology, remain the benchmark for investigating any novel ion channel-targeting compound. Understanding the intricate, voltage-dependent, and ion-sensitive blocking mechanism of TEA provides a crucial framework for any researcher entering the field of ion channel pharmacology.

References

-

Frontiers. (2024, April 9). Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells. Frontiers. [Link]

-

Lenaeus, M. J., Vamvouka, M., Focia, P. J., & Gross, A. (2005). Structural basis of TEA blockade in a model potassium channel. Nature structural & molecular biology, 12(5), 454–459. [Link]

-

Herman, M. D., & Hart, M. K. (2010). Tetraethylammonium (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons. Brain research, 1347, 55–63. [Link]

-

Zhelay, T., et al. (2024). Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells. Frontiers in Pharmacology. [Link]

-

LeMasurier, M., & Deutsch, C. (2003). Rapid Intracellular TEA Block of the KcsA Potassium Channel. Biophysical Journal, 85(3), 1594–1603. [Link]

-

Hadley, J. K., Noda, M., Selyanko, A. A., Wood, I. C., Abogadie, F. C., & Brown, D. A. (2000). Differential tetraethylammonium sensitivity of KCNQ1-4 potassium channels. British journal of pharmacology, 129(3), 413–416. [Link]

-

Taglialatela, M., Vandongen, A. M., Drewe, J. A., Joho, R. H., Brown, A. M., & Kirsch, G. E. (1991). Patterns of internal and external tetraethylammonium block in four homologous K+ channels. Molecular pharmacology, 40(2), 299–307. [Link]

-

Peretz, A., Pell, L., Gofman, Y., Haitin, Y., Shamgar, L., & Attali, B. (2000). Killing K Channels with TEA+. Biophysical Journal, 78(3), 1344–1353. [Link]

-

Heginbotham, L., & MacKinnon, R. (1992). The aromatic binding site for tetraethylammonium ion on potassium channels. Neuron, 8(3), 483–491. [Link]

-

Gillis, A. M. (2016). Guidelines for Potassium Channel Blocker Use. Cardiac electrophysiology clinics, 8(2), 495–501. [Link]

-

ResearchGate. (n.d.). Voltage dependence of TEA block in K⁺ and Rb⁺ solutions. The apparent... [Image]. ResearchGate. [Link]

-

ResearchGate. (n.d.). Block of K⁺ and Na⁺ currents by external TEA in the single lysine... [Image]. ResearchGate. [Link]

-

Blatz, A. L. (1991). Voltage-dependent block of fast chloride channels from rat cortical neurons by external tetraethylammonium ion. The Journal of general physiology, 97(4), 811–834. [Link]

-

Karma, A. (1998). Proarrhythmic Response to Potassium Channel Blockade. Circulation, 97(4), 398–406. [Link]

-

Armstrong, C. M., & Loboda, A. (2001). Killing K Channels with TEA+. PNAS, 98(20), 11627-11631. [Link]

-

Wernig, A., & Atwood, H. L. (1982). The effects of tetraethylammonium during twitch and tetanic stimulation of the phrenic nerve diaphragm preparation in the rat. The Journal of physiology, 322, 223–236. [Link]

-

Wikipedia. (n.d.). Tetraethylammonium. [Link]

-

CV Pharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). [Link]

-

Manville, R. W., Papanikolaou, M., & Abbott, G. W. (2020). KCNQ5 Potassium Channel Activation Underlies Vasodilation by Tea. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 54(3), 447–462. [Link]

-

Thompson, J., & Begenisich, T. (2003). External TEA Block of Shaker K+ Channels Is Coupled to the Movement of K+ Ions within the Selectivity Filter. The Journal of general physiology, 122(1), 71–80. [Link]

-

Wikipedia. (n.d.). Potassium channel blocker. [Link]

-

Stys, P. K., & Waxman, S. G. (1991). Effects of tetraethylammonium on the depolarizing after-potential and passive properties of lizard myelinated axons. The Journal of physiology, 438, 279–296. [Link]

-

ResearchGate. (n.d.). Pharmacological blockade of voltage-gated potassium channels [Table]. [Link]

-

van Lunteren, E., & Moyer, M. (1998). Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm. American journal of respiratory and critical care medicine, 158(3), 859–866. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetraethylammonium. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetraethylammonium acetate. PubChem Compound Database. [Link]

Sources

- 1. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 3. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 4. Rapid Intracellular TEA Block of the KcsA Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetraethylammonium acetate 99 67533-12-4 [sigmaaldrich.com]

- 6. 四乙基醋酸铵 四水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The aromatic binding site for tetraethylammonium ion on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Solubility of Tetraethylammonium Acetate Tetrahydrate

Introduction: Understanding the Role of Tetraethylammonium Acetate Tetrahydrate

Tetraethylammonium acetate tetrahydrate, [(C₂H₅)₄N][CH₃COO]·4H₂O, is a quaternary ammonium salt that presents as a colorless to white crystalline powder.[1][2] As a member of the ionic liquid family, it possesses a unique combination of properties that make it a valuable reagent in diverse scientific fields. Its utility spans from acting as a phase transfer catalyst in complex organic synthesis to serving as a supporting electrolyte in electrochemical applications.[2]

For researchers, particularly in drug development and formulation, a comprehensive understanding of a compound's solubility is not merely academic—it is a cornerstone of practical application. Solubility dictates how a compound can be stored, formulated, and delivered. It influences reaction kinetics, purification strategies, and, critically, bioavailability.[2] In pharmaceutical development, for instance, leveraging this compound's properties can help improve the solubility and effectiveness of certain active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth analysis of the solubility profile of tetraethylammonium acetate tetrahydrate in aqueous and organic media, supported by a robust, field-proven protocol for empirical determination.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of tetraethylammonium acetate tetrahydrate is essential for interpreting its solubility behavior. These characteristics, summarized in the table below, govern its interactions with various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₃NO₂·4H₂O | [1] |

| Molecular Weight | 261.36 g/mol | [1] |

| Appearance | Colorless to White Crystalline Powder | [1][2] |

| Melting Point | 42-46 °C | [1] |

| CAS Number | 67533-12-4 | [1] |

Solubility Profile: A Tale of Two Solvent Classes

The solubility of an ionic compound is fundamentally governed by the principle of "like dissolves like," where the polarity of the solute and solvent are the primary drivers of miscibility. Tetraethylammonium acetate, being an ionic salt, demonstrates markedly different behaviors in polar and non-polar solvents.

Aqueous Solubility: High Miscibility Driven by Polarity

Tetraethylammonium acetate tetrahydrate is highly soluble in water.[1] Quantitative data from multiple chemical suppliers establish its aqueous solubility to be approximately 100 mg/mL .

Causality: This high solubility is a direct result of the compound's ionic nature and the high polarity of water. The tetraethylammonium ([TEA]⁺) cation and the acetate (CH₃COO⁻) anion are readily solvated by water molecules through strong ion-dipole interactions. The polar water molecules orient themselves around the ions—the partially negative oxygen atoms surround the [TEA]⁺ cation, and the partially positive hydrogen atoms surround the acetate anion—effectively overcoming the lattice energy of the salt and pulling it into solution. The presence of four water molecules of hydration in the solid crystal structure further indicates its strong affinity for aqueous environments.

Organic Solvent Solubility: An Inferential Analysis

While precise quantitative solubility data for tetraethylammonium acetate tetrahydrate in a wide range of organic solvents is not extensively published in publicly available literature, we can infer its behavior with a high degree of confidence based on chemical principles and data from analogous compounds.

The key factors are the polarity of the organic solvent and its ability to stabilize the dissociated ions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group, making them highly polar and capable of hydrogen bonding. We can predict high solubility in these solvents. Analogous compounds like tetraethylammonium chloride and bromide are known to be very soluble in ethanol.[3] Furthermore, ammonium acetate shows high solubility in both methanol and ethanol.[4] The ion-dipole interactions between the ions and the alcohol's hydroxyl group are strong enough to facilitate dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile):

-

Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent, DMSO is an excellent solvent for many salts. It can effectively solvate the [TEA]⁺ cation. Therefore, high to moderate solubility is expected.

-

Acetonitrile (ACN): While polar, acetonitrile is generally a poorer solvent for salts than water or alcohols. Studies on ammonium acetate show that its solubility is significantly limited in mixtures with high concentrations of acetonitrile (>90%).[5][6] This suggests that tetraethylammonium acetate will likely have low to moderate solubility in pure acetonitrile. The larger, more organic tetraethylammonium cation may slightly improve solubility compared to the ammonium ion, but precipitation issues, especially from aqueous mixtures with high ACN content, are a critical consideration for applications like HPLC.

-

-

Non-Polar Solvents (e.g., Dichloromethane, Toluene, Hexane): These solvents lack the polarity needed to solvate the [TEA]⁺ and acetate ions effectively. The energy required to break the ionic bonds of the salt is not compensated by the weak van der Waals forces offered by these solvents. Consequently, tetraethylammonium acetate tetrahydrate is expected to have very low to negligible solubility in non-polar organic solvents. This is consistent with the behavior of similar quaternary ammonium salts.

Comprehensive Solubility Data Summary

The following table summarizes the known quantitative and inferred qualitative solubility of tetraethylammonium acetate tetrahydrate.

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Predicted/Known Solubility | Rationale/Citation |

| Water | Polar Protic | 80.1 | High (100 mg/mL) | Strong ion-dipole interactions. |

| Methanol | Polar Protic | 32.7 | High (Predicted) | Strong ion-dipole interactions; analogous to other TEA salts.[3][4] |

| Ethanol | Polar Protic | 24.5 | High (Predicted) | Strong ion-dipole interactions; analogous to other TEA salts.[3][4] |

| DMSO | Polar Aprotic | 46.7 | High to Moderate (Predicted) | High polarity effectively solvates cations. |

| Acetonitrile | Polar Aprotic | 37.5 | Low to Moderate (Predicted) | Limited ability to solvate salts; analogous to ammonium acetate.[5][6] |

| Dichloromethane | Non-Polar | 9.1 | Very Low / Insoluble (Predicted) | Insufficient polarity to overcome lattice energy. |

| Toluene | Non-Polar | 2.4 | Very Low / Insoluble (Predicted) | Insufficient polarity to overcome lattice energy. |

Experimental Protocol: Isothermal Method for Solubility Determination

To empirically validate the solubility of tetraethylammonium acetate tetrahydrate, the following isothermal equilibrium method provides a trustworthy and self-validating system. This protocol is designed to establish the equilibrium concentration of the solute in a solvent at a controlled temperature.

Step-by-Step Methodology

-

Preparation and Temperature Control:

-

Place a known volume (e.g., 10.0 mL) of the desired solvent into several sealed, screw-cap vials.

-

Place the vials into a calibrated isothermal water bath or shaking incubator set to the target temperature (e.g., 25.0 °C ± 0.1 °C). Allow the solvent to equilibrate for at least 60 minutes.

-

Causality: Precise temperature control is critical as solubility is temperature-dependent. Establishing thermal equilibrium before adding the solute prevents temperature fluctuations from affecting the final measurement.

-

-

Addition of Solute to Create a Slurry:

-

Add an excess amount of tetraethylammonium acetate tetrahydrate to each vial. The goal is to create a saturated solution with visible, undissolved solid material (a slurry).

-

Causality: The presence of excess solid ensures that the solution reaches its maximum saturation point. Without it, one might only measure the solubility of the amount added, not the true equilibrium solubility.

-

-

Equilibration:

-

Securely seal the vials and place them back into the shaking incubator. Agitate the slurries at a constant rate for a predetermined period (e.g., 24 to 48 hours).

-

Causality: Dissolution is not instantaneous. Continuous agitation over an extended period is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For novel systems, it is wise to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

-

Alternatively, for finer suspensions, centrifuge the vials at a controlled temperature to pellet the excess solid.

-

Causality: It is crucial to separate the saturated liquid phase (supernatant) from the excess solid without altering the temperature, which would change the solubility. This step ensures that only the dissolved solute is measured.

-

-

Quantification (Gravimetric Method):

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.

-

Dispense the aliquot into a pre-weighed, dry crystallizing dish. Record the exact mass of the dish.

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40 °C) until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

-

Causality: The gravimetric method is a direct and robust quantification technique. Using a vacuum oven at a temperature slightly below the compound's melting point ensures complete solvent removal without decomposing the solute. Achieving a constant weight confirms that all solvent has evaporated.

-

-

Calculation:

-

Calculate the solubility using the formula:

-

Solubility (mg/mL) = (Mass of [Dish + Dry Solute] - Mass of Dish) / Volume of Aliquot (mL)

-

-

Perform the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for isothermal solubility determination.

Conclusion

Tetraethylammonium acetate tetrahydrate exhibits high solubility in water (100 mg/mL) and is predicted to be highly soluble in polar protic solvents like methanol and ethanol. Its solubility is expected to be moderate in polar aprotic solvents like DMSO and potentially limited in acetonitrile, a critical consideration for chromatographic applications.[5][6] As expected for an ionic salt, it is poorly soluble in non-polar organic solvents. This well-defined solubility profile, governed by the principles of solvent polarity and ion-dipole interactions, is fundamental to its application in organic synthesis, electrochemistry, and particularly in pharmaceutical formulation, where it can be used to modify the properties of active ingredients.[2] The provided experimental protocol offers a reliable framework for researchers to verify these properties and generate the precise data needed for their specific applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102017, Tetraethylammonium acetate. Retrieved January 21, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82741, Tetramethylammonium acetate. Retrieved January 21, 2026 from [Link].

-

Wikipedia. (2023, December 2). Triethylammonium acetate. Retrieved January 21, 2026, from [Link].

-

Vinipul Inorganics Pvt. Ltd. (n.d.). What is the solubility of Ammonium Acetate in various solvents?. Retrieved January 21, 2026, from [Link].

-

Element Lab Solutions. (n.d.). Ammonium acetate buffers. Retrieved January 21, 2026, from [Link].

-

The LCGC Blog. (2019, December 10). Ammonium Acetate Woes. Retrieved January 21, 2026, from [Link].

-

Shimadzu UK Limited. (2022, October 26). Solubility of common buffers in Acetonitrile. Retrieved January 21, 2026, from [Link].

-

Solubility of Things. (n.d.). Tetraethylammonium Bromide. Retrieved January 21, 2026, from [Link].

-

Kiper, R. A. (n.d.). Properties of substance: tetraethylammonium chloride. Retrieved January 21, 2026, from [Link].

Sources

An In-Depth Technical Guide to the NMR and Mass Spectrometric Characterization of Tetraethylammonium Acetate Tetrahydrate

Abstract: Tetraethylammonium acetate tetrahydrate is a quaternary ammonium salt with significant utility as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a reagent in organic synthesis.[1] Its efficacy in these roles is intrinsically linked to its chemical purity and structural integrity. Consequently, robust analytical characterization is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive exploration of the analysis of tetraethylammonium acetate tetrahydrate using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We delve into the theoretical underpinnings, present detailed experimental protocols, and offer expert interpretation of the resulting spectral data, establishing a self-validating framework for the unequivocal identification and characterization of this compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for elucidating the molecular structure of organic compounds in solution. For an ionic species like tetraethylammonium acetate, NMR provides definitive information on the structure of both the cation and the anion, as well as their stoichiometric ratio.

Theoretical Principles & Expected Signals

The structure of tetraethylammonium acetate tetrahydrate, [(C₂H₅)₄N]⁺[CH₃COO]⁻·4H₂O, presents several distinct proton and carbon environments that are readily distinguishable by NMR.

-

Tetraethylammonium Cation ([Et₄N]⁺): Due to molecular symmetry, the four ethyl groups are chemically equivalent. Within each ethyl group, there are two distinct proton environments: the methylene protons (-CH₂-) adjacent to the nitrogen and the terminal methyl protons (-CH₃). This will result in two signals in the ¹H NMR spectrum. Similarly, there are two unique carbon environments.

-

Acetate Anion (CH₃COO⁻): The three protons of the methyl group are equivalent, giving rise to a single proton signal. It contains two distinct carbon atoms: the methyl carbon and the carboxylate carbon.

-

Water of Hydration (4H₂O): In a protic deuterated solvent like D₂O, the protons from the water of hydration will exchange with deuterium, resulting in their signal merging with the residual solvent peak (HDO).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra. The choice of a deuterated solvent is critical; given the salt's high polarity and water solubility, Deuterium Oxide (D₂O) is an excellent choice.[2]

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of tetraethylammonium acetate tetrahydrate into a clean, dry vial.

-

Dissolution: Add 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9% D). For referencing, D₂O containing a certified concentration of a reference standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) at 0 ppm is recommended.[3]

-

Homogenization: Gently vortex the vial until the sample is completely dissolved, yielding a clear, colorless solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for structural elucidation are typically sufficient.

¹H NMR Spectrum: Interpretation and Insights

The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The expected signals in D₂O are detailed below.

Table 1: Predicted ¹H NMR Data for Tetraethylammonium Acetate in D₂O

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| [Et₄N]⁺: -CH₂ -N⁺ | ~3.25 | Quartet (q) | ~7.3 | 8H |

| Acetate: CH₃ COO⁻ | ~1.90 | Singlet (s) | N/A | 3H |

| [Et₄N]⁺: -CH₂-CH₃ | ~1.25 | Triplet (t) | ~7.3 | 12H |

Causality of Spectral Features:

-

Chemical Shifts: The methylene protons (-CH₂-) are directly attached to the positively charged nitrogen atom, which is strongly electron-withdrawing. This deshielding effect shifts their signal significantly downfield (~3.25 ppm) compared to the terminal methyl protons (~1.25 ppm).[4] The acetate methyl protons appear as a sharp singlet at a characteristic chemical shift around 1.90 ppm.[5]

-

Spin-Spin Coupling: The coupling pattern of the ethyl group is a classic example of the n+1 rule.[6] The -CH₂- signal is split into a quartet by its three neighbors (n=3, 3+1=4). The -CH₃ signal is split into a triplet by its two neighbors (n=2, 2+1=3).

-

Integration: The relative integrals of the signals (8:3:12) are directly proportional to the number of protons in each environment, confirming the 1:1 stoichiometry of the tetraethylammonium cation and the acetate anion.

¹³C NMR Spectrum: Interpretation and Insights

The proton-decoupled ¹³C NMR spectrum provides complementary structural information by resolving the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Tetraethylammonium Acetate in D₂O

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| Acetate: CH₃C OO⁻ | ~180 |

| [Et₄N]⁺: -C H₂-N⁺ | ~52 |

| Acetate: C H₃COO⁻ | ~24 |

| [Et₄N]⁺: -CH₂-C H₃ | ~7 |

Causality of Spectral Features:

-

Chemical Shifts: The carboxylate carbon of acetate is the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The methylene carbon, being adjacent to the positive nitrogen, is also significantly downfield compared to the terminal methyl carbon of the ethyl group.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of the constituent ions of a salt and for providing structural information through fragmentation analysis.

Theoretical Principles: Electrospray Ionization (ESI)

For pre-charged and non-volatile compounds like tetraethylammonium acetate, ESI is the ionization method of choice.[7][8] The compound is introduced into the mass spectrometer already in its ionic form, dissolved in a solvent. The ESI process gently transfers these ions from the solution phase to the gas phase without inducing significant fragmentation. This "soft" ionization technique is ideal for observing the intact tetraethylammonium cation.[8]

Experimental Protocol: ESI-MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water or 50:50 acetonitrile:water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (Positive Ion Mode): Set the mass spectrometer to operate in positive ion mode to detect the tetraethylammonium cation. Typical source parameters include a capillary voltage of 3-4 kV and a cone voltage of 20-30 V. A low cone voltage is crucial to minimize in-source fragmentation.

-

MS Acquisition (Negative Ion Mode): To detect the acetate anion, switch the instrument to negative ion mode.

-

Tandem MS (MS/MS): For structural confirmation, perform a product ion scan. Select the parent ion of interest (e.g., m/z 130.16) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a fragmentation spectrum.

Positive Ion ESI-MS: The Tetraethylammonium Cation

In positive ion mode, the spectrum will be dominated by a single peak corresponding to the tetraethylammonium cation.

Table 3: Expected Ion in Full Scan Positive ESI-MS

| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed m/z |

| Tetraethylammonium | [C₈H₂₀N]⁺ | 130.1596 | 130.16 |

The observation of a high-intensity ion at m/z 130.16 is strong evidence for the presence of the tetraethylammonium cation.[9]

Tandem MS (MS/MS): Fragmentation Analysis

Fragmenting the m/z 130.16 parent ion via CID provides unequivocal structural proof. Quaternary amines exhibit characteristic fragmentation patterns involving the loss of neutral alkane and alkene molecules, and the elimination of a tertiary amine.[10]

Table 4: Major Predicted MS/MS Fragments of the Tetraethylammonium Cation

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment/Loss |

| 130.16 | 114.13 | 16.03 | Loss of CH₄ |

| 130.16 | 102.14 | 28.02 | Loss of C₂H₄ (Ethylene) |

| 130.16 | 88.11 | 42.05 | Loss of C₃H₆ |

| 130.16 | 86.09 | 44.07 | Loss of C₂H₅N (Ethylamine) |

| 130.16 | 58.07 | 72.09 | Loss of C₄H₁₀N |

The fragmentation cascade is initiated by the collision energy, leading to the elimination of stable, neutral molecules. The pathway involving the loss of ethylene is often a prominent fragmentation route for ethyl-substituted quaternary amines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetraethylammonium acetate tetrahydrate, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uni-saarland.de [uni-saarland.de]

The Unseen Architect: Unraveling the Critical Role of the Hydrate in the Stability and Properties of Tetraethylammonium Acetate Tetrahydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Tetraethylammonium acetate tetrahydrate ([N(C₂H₅)₄][CH₃COO]·4H₂O) is a quaternary ammonium salt with diverse applications in electrochemistry, organic synthesis, and pharmaceutical development.[1] While the tetraethylammonium and acetate ions dictate its fundamental chemical reactivity, the four molecules of water of hydration are not mere passengers in the crystal lattice. This in-depth technical guide elucidates the pivotal role of this hydrate structure in governing the compound's stability, physicochemical properties, and, consequently, its utility. We will delve into the structural intricacies of the hydrated crystal, explore its thermal behavior and decomposition pathways, and provide validated experimental protocols for its characterization. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important compound, enabling more informed experimental design and application.

Introduction: Beyond the Ions - The Significance of the Hydrate

Quaternary ammonium salts are a cornerstone of modern chemistry, valued for their utility as phase-transfer catalysts, electrolytes, and therapeutic agents.[1] Tetraethylammonium acetate (TEAAc) is no exception, demonstrating efficacy in facilitating organic reactions and enhancing the conductivity of electrochemical systems.[1] However, its common commercial form, the tetrahydrate, introduces a layer of complexity and opportunity that is often overlooked.

The four water molecules in TEAAc·4H₂O are integral to the crystal structure, forming an intricate network of hydrogen bonds that profoundly influences the compound's melting point, solubility, and thermal stability. Understanding this "unseen architect" is paramount for:

-

Predicting and controlling stability: Dehydration can dramatically alter the compound's properties, impacting storage conditions and performance in anhydrous systems.

-

Optimizing reaction conditions: The presence of water can influence reaction kinetics and equilibria, particularly in sensitive organic syntheses.

-

Formulation development: In pharmaceutical applications, the hydration state of an excipient can affect drug stability, dissolution rates, and bioavailability.

This guide will dissect the multifaceted role of the hydrate, moving from its fundamental structural basis to its practical implications in research and development.

Structural Analysis: The Hydrogen-Bonded Superstructure

The arrangement of water molecules, cations, and anions in the solid state is the bedrock of the hydrate's influence. Early crystallographic studies have been instrumental in revealing the structural nuances of tetraethylammonium salt hydrates.

Crystallographic Data

Initial investigations by Lam and Mak (1978) provided the foundational crystallographic data for tetraethylammonium acetate tetrahydrate.[2] Their work, utilizing Weissenberg photographs with Ni-filtered Cu Kα radiation, determined that the compound crystallizes in the triclinic system.[3]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Triclinic | [3] |

| Molecular Formula | (C₂H₅)₄N⁺CH₃COO⁻·4H₂O | [3] |

| Molecular Weight | 261.38 g/mol | [3] |

| Density (measured) | 1.086(5) g/cm³ | [3] |

| Density (calculated, Z=4) | 1.094 g/cm³ | [3] |

Table 1: Crystallographic Data for Tetraethylammonium Acetate Tetrahydrate.[3]

The agreement between the measured and calculated densities for four formula units per unit cell (Z=4) validates the stoichiometry of the tetrahydrate.[3]

The Role of Hydrogen Bonding

The water molecules in the lattice are not randomly distributed. They engage in a complex network of hydrogen bonds with the acetate anion and with each other, creating a "superstructure" that encapsulates the tetraethylammonium cation. This network is critical for the overall stability of the crystal.

The acetate ion, with its two oxygen atoms, acts as a primary hydrogen bond acceptor. The water molecules, in turn, can act as both hydrogen bond donors and acceptors, creating a robust and interconnected framework. The bulky, non-polar tetraethylammonium cation is then situated within this hydrophilic framework.

Caption: Hydrogen bonding network in TEAAc·4H₂O.

Physicochemical Properties and the Influence of Hydration

The macroscopic properties of TEAAc·4H₂O are a direct consequence of its microscopic structure. The presence of the hydrate significantly impacts its melting point, solubility, and thermal stability.

Melting Point and Dehydration

The reported melting point of tetraethylammonium acetate tetrahydrate is in the range of 42-46 °C.[1] It is crucial to recognize that this is not a simple melting process but likely a complex event involving incongruent melting, where the solid melts to a liquid and a different solid phase (a lower hydrate or the anhydrous form). The loss of water of hydration is a key event during heating.

Solubility

The high solubility of TEAAc·4H₂O in water is facilitated by the extensive hydrogen bonding capabilities of the acetate ion and the water molecules of hydration. The hydrophilic nature of the hydrate structure allows for favorable interactions with the bulk solvent.

Thermal Stability and Decomposition: A Stepwise Process

The thermal stability of TEAAc·4H₂O is a critical parameter for its handling, storage, and application. The decomposition is not a single event but a multi-step process initiated by dehydration.

Dehydration

Upon heating, the four water molecules are sequentially or concurrently lost. This process can be effectively monitored using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The TGA will show a mass loss corresponding to the four water molecules, while the DSC will exhibit an endothermic peak associated with the enthalpy of dehydration.

Decomposition of the Anhydrous Salt

Once dehydrated, the anhydrous tetraethylammonium acetate will undergo further decomposition at higher temperatures. The primary decomposition pathway for quaternary ammonium salts is typically Hofmann elimination, yielding triethylamine and ethene.

Caption: Thermal decomposition pathway of TEAAc·4H₂O.

Experimental Protocols for Characterization

To fully understand the role of the hydrate, a combination of analytical techniques is essential. The following protocols provide a framework for the characterization of TEAAc·4H₂O.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the dehydration and decomposition temperatures and the associated mass losses and enthalpy changes.

Methodology:

-

Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy using appropriate standards (e.g., indium for DSC).

-

Sample Preparation: Accurately weigh 5-10 mg of TEAAc·4H₂O into a clean, inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of approximately 400°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

TGA: The resulting thermogram will show distinct mass loss steps. The first major step will correspond to the loss of the four water molecules. Subsequent steps will indicate the decomposition of the anhydrous salt.

-

DSC: The DSC curve will show endothermic peaks corresponding to melting/dehydration and subsequent decomposition events. The area under each peak is proportional to the enthalpy change.

-

Expected Results:

| Thermal Event | Approximate Temperature Range (°C) | Expected Mass Loss (TGA) | DSC Peak |

| Dehydration | 50 - 150 | ~27.6% (for 4 H₂O) | Endothermic |

| Decomposition | > 200 | Varies | Endothermic/Exothermic |

Table 2: Expected Thermal Analysis Data for TEAAc·4H₂O.

Vibrational Spectroscopy (FTIR and Raman)

Objective: To probe the hydrogen bonding network and observe changes upon dehydration.

Methodology:

-

Sample Preparation:

-

FTIR: Prepare a KBr pellet or a Nujol mull of the sample.

-

Raman: Place a small amount of the crystalline sample directly into the instrument's sample holder.

-

-

Data Acquisition: Acquire spectra over the range of 4000-400 cm⁻¹.

-

Dehydration Study: Gently heat the sample in situ (if the instrument allows) or prepare samples of the anhydrous form by heating under vacuum and re-acquire the spectra.

Interpretation:

-

O-H Stretching Region (3600-3200 cm⁻¹): A broad and complex band in the spectrum of the tetrahydrate, indicative of the various hydrogen-bonded water molecules. This band will disappear upon dehydration.

-

Acetate Carbonyl Stretching (around 1580 cm⁻¹): The position and shape of this band may shift upon dehydration due to changes in the hydrogen bonding to the carboxylate group.

-

Tetraethylammonium Vibrations: The characteristic C-H and C-N vibrations of the cation will be present in both the hydrated and anhydrous forms.

Sources

A Technical Guide to Tetraethylammonium Acetate Tetrahydrate for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of Tetraethylammonium acetate tetrahydrate, a versatile quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development, this document covers the compound's fundamental chemical identifiers, physicochemical properties, synthesis, key applications, and essential safety protocols. The information herein is synthesized from authoritative sources to ensure technical accuracy and practical relevance.

Core Chemical Identity

Tetraethylammonium acetate tetrahydrate is a hydrated quaternary ammonium salt. The central tetraethylammonium cation provides lipophilic characteristics, while the acetate anion and water of hydration influence its solubility and crystalline structure. This combination makes it a valuable tool in various chemical and biological applications.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific documentation. The following table summarizes the key identifiers for Tetraethylammonium acetate tetrahydrate.[1][2][3][4][5]

| Identifier | Value |

| CAS Number | 67533-12-4[1][2][3][6] |

| Molecular Formula | C₁₀H₂₃NO₂·4H₂O[1][3][6] |

| Molecular Weight | 261.36 g/mol [1][4][6] |

| EC Number | 214-687-1[2][4][5] |

| Beilstein/REAXYS No. | 3574285[2][4][7] |

| MDL Number | MFCD00149993[1][2][4] |

| PubChem Substance ID | 24852209[2][4][5] |

| InChI Key | QNOAKQGNSWGYOE-UHFFFAOYSA-M[2][3][7] |

| Canonical SMILES | CC(CC)CC.CC(=O)[O-].O.O.O.O[3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for specific applications.

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 42-46 °C | [1][2][7] |

| Solubility | Soluble in water (100 mg/mL, clear, colorless solution) | [2][3][7] |

| Purity | Typically ≥ 99% | [1][2][7] |

| Storage Class | 13 (Non-Combustible Solids) | [7] |

| Flash Point | 60 °C (140 °F) - closed cup | [7] |

Synthesis Pathway

The synthesis of tetraalkylammonium salts often follows straightforward and scalable chemical principles. While specific manufacturing protocols are proprietary, a highly plausible and common method for preparing Tetraethylammonium acetate involves the neutralization of Tetraethylammonium hydroxide with acetic acid.

Causality: This acid-base reaction is efficient and high-yielding. The hydroxide base readily reacts with the acidic proton of acetic acid to form the salt and water. The subsequent crystallization from the aqueous solution allows for the formation of the stable tetrahydrate. An alternative pathway involves salt metathesis from a tetraethylammonium halide, but direct neutralization is often cleaner.[8]

Below is a conceptual workflow for this synthesis.

Caption: Conceptual workflow for the synthesis of Tetraethylammonium acetate tetrahydrate.

Key Applications in Research & Development

Tetraethylammonium acetate tetrahydrate is not merely a laboratory chemical; it is an enabling reagent in several advanced applications due to the unique properties of its constituent ions.

Phase Transfer Catalysis

In multiphasic reaction systems (e.g., aqueous and organic), reactants are often segregated, leading to slow or non-existent reactions. A phase transfer catalyst (PTC) facilitates the migration of a reactant from one phase into another where the reaction can occur.

Mechanism of Action: The tetraethylammonium (Et₄N⁺) cation is "lipophilic" enough to be soluble in many organic solvents, yet as an ion, it can pair with an anion (like acetate, or a reactant anion) from the aqueous phase. It effectively chaperones the anion across the phase boundary into the organic phase, enabling the reaction to proceed.

Caption: Mechanism of Tetraethylammonium salts in Phase Transfer Catalysis.

Electrochemistry and Material Science

In electrochemical applications, a supporting electrolyte is essential to ensure the conductivity of the solution and minimize the solution's resistance, which is crucial for accurate measurements.[1] Tetraethylammonium acetate tetrahydrate serves this purpose effectively in non-aqueous systems. Its ions are electrochemically stable over a wide potential window and do not interfere with the redox processes being studied.

Furthermore, it is used in the development of ionic liquids and advanced materials.[1] A notable application was in the preparation of facilitated transport membranes designed for the selective separation of carbon dioxide from hydrogen and methane, a critical process in gas purification and carbon capture technologies.[2][4][7]

Specialized Organic Synthesis

Beyond its general role as a PTC, Tetraethylammonium acetate tetrahydrate has been employed in specific synthetic transformations. Documented uses include its role in the ring-opening of 1,3,2-dioxaphospholanes and in the synthesis of ether phospholipids, highlighting its utility in complex molecular construction.[2][4][7]

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific experimental requirements.

Protocol: Preparation of a 0.1 M Supporting Electrolyte Solution

This protocol describes the preparation of a stock solution for use in electrochemistry.

-

Calculation: Determine the mass of Tetraethylammonium acetate tetrahydrate (MW = 261.36 g/mol ) required. For 100 mL (0.1 L) of a 0.1 M solution:

-

Mass = 0.1 mol/L * 0.1 L * 261.36 g/mol = 2.6136 g.

-

-

Weighing: Accurately weigh approximately 2.614 g of the compound using an analytical balance.

-

Dissolution: Transfer the solid to a 100 mL volumetric flask. Add approximately 70 mL of the desired solvent (e.g., acetonitrile, propylene carbonate).

-

Mixing: Cap the flask and sonicate or swirl gently until the solid is completely dissolved.

-

Final Volume: Carefully add solvent up to the 100 mL calibration mark.

-

Homogenization: Invert the flask several times to ensure the solution is homogeneous.

-

Storage: Store the solution in a tightly sealed container, appropriately labeled.

Protocol: Illustrative Synthesis of Tetraethylammonium Acetate

This procedure is adapted from a known synthesis for the analogous tetramethylammonium acetate and serves as a validated starting point.[9]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar equivalent of Tetraethylammonium hydroxide (e.g., a 20 wt. % solution in water) in methanol.

-

Acid Addition: While stirring, slowly add one molar equivalent of glacial acetic acid to the flask. The reaction is exothermic; addition should be controlled to manage the temperature rise.

-

Reaction: Stir the resulting mixture at a moderate temperature (e.g., 40 °C) for 2-4 hours to ensure the neutralization is complete.

-

Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator. This will likely result in a viscous oil or a semi-solid.

-

Drying: For complete removal of residual solvent and water, dry the product under high vacuum. The product should solidify upon standing.

-

Purification (Optional): The resulting white solid can be washed with a non-polar solvent like diethyl ether to remove any organic-soluble impurities and then dried again under vacuum.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification:

-

Flammable Solid: Classified as a Category 2 flammable solid. Keep away from heat, sparks, open flames, and other ignition sources.

-

Irritant: Causes skin and serious eye irritation.[10]

Recommended Handling Procedures: [10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][10]

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid generating dust. Use non-sparking tools. Wash hands thoroughly after handling.

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

First Aid (Skin): If on skin, wash with plenty of soap and water. If irritation persists, seek medical advice.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Store at room temperature.[1]

References

-

Tetraethylammonium acetate tetrahydrate - Chem-Impex. (chem-impex.com) [Link]

-

Tetraethylammonium - Wikipedia. (en.wikipedia.org) [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 四乙基醋酸铵 四水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tetraethylammonium acetate tetrahydrate, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Tetraethylammonium acetate 99 67533-12-4 [sigmaaldrich.com]

- 5. 酢酸テトラエチルアンモニウム 四水和物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Tetraethylammonium acetate 99 67533-12-4 [sigmaaldrich.com]

- 8. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 9. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Guide to the Purity, Analysis, and Quality Control of Tetraethylammonium Acetate Tetrahydrate for Research Applications

Introduction

Tetraethylammonium acetate tetrahydrate (TEAAc·4H₂O) is a quaternary ammonium salt that serves as a critical reagent across a spectrum of scientific disciplines. Its utility is extensive, ranging from use as a supporting electrolyte in electrochemical studies and a phase-transfer catalyst in complex organic synthesis, to its application in pharmaceutical development for enhancing the solubility of active ingredients.[1] In biochemical and physiological research, the tetraethylammonium (TEA) cation is a well-established blocker of potassium channels, making it an invaluable tool for neuroscientific and cellular studies.[2][3]

Given these sensitive applications, the purity and precise characterization of TEAAc·4H₂O are not merely procedural formalities; they are foundational to the validity, reproducibility, and success of the research itself. The presence of uncharacterized impurities—be they organic, inorganic, or even variations in hydration—can lead to anomalous results, experimental artifacts, and significant loss of time and resources. This guide provides an in-depth framework for researchers, quality control analysts, and drug development professionals to understand and implement rigorous purity standards and analytical methodologies for TEAAc·4H₂O.

Section 1: Defining the Purity Profile: Critical Quality Attributes (CQAs)

A comprehensive assessment of purity extends beyond a simple percentage value. It requires the characterization of several Critical Quality Attributes (CQAs), each providing a different lens through which to view the material's quality. For TEAAc·4H₂O, these attributes are essential for ensuring lot-to-lot consistency and fitness for purpose.

-

Identity: Confirmation that the material is unequivocally Tetraethylammonium acetate tetrahydrate.

-

Assay: The quantitative measurement of the TEAAc content, typically expressed as a weight/weight percentage.

-

Water Content: A precise measure of the water of hydration. As a tetrahydrate, the theoretical water content is approximately 27.58%. Significant deviations can impact molarity calculations and material performance.

-

Impurities (Organic and Inorganic): The detection and quantification of any extraneous substances. These can include precursors from synthesis, such as triethylamine, or inorganic ions that might interfere with electrochemical or biological systems.[4]

-

Physical Properties: Parameters such as appearance, solubility in relevant solvents, and the pH of a standardized aqueous solution provide important baseline quality checks.

Table 1: Typical Quality Control Specifications for Research-Grade TEAAc·4H₂O

| Parameter | Specification | Rationale |

| Appearance | White to pale yellow crystalline powder[1] | A visual check for gross contamination or degradation. |

| Identity (FTIR) | Conforms to reference spectrum | Ensures the correct molecular structure and functional groups. |

| Assay (Titration) | ≥ 99.0% | Quantifies the amount of the active compound. |

| Melting Point | 42 - 46 °C[1][5] | A narrow melting range is indicative of high purity. |

| Water Content (Karl Fischer) | 26.5 - 28.5% | Confirms the correct hydration state (tetrahydrate). |

| Solubility (100 mg/mL in H₂O) | Clear, colorless solution[5] | Indicates the absence of insoluble particulate matter. |

| pH (5% Aqueous Solution) | 5.5 - 7.5 | Ensures the material is not excessively acidic or basic from impurities. |

Section 2: Core Analytical Methodologies & Protocols

A multi-faceted analytical approach is required to validate all CQAs. The following methods form a robust self-validating system for the quality control of TEAAc·4H₂O.

Identity Confirmation: Fourier Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and definitive technique for confirming molecular identity. It provides a unique "fingerprint" based on the vibrational frequencies of the molecule's functional groups. For TEAAc·4H₂O, key absorbances include those from the C-N bonds of the quaternary ammonium cation, the C=O and C-O stretches of the acetate anion, and the broad O-H stretch from the water of hydration.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and performing a background scan.

-

Place a small amount (approx. 5-10 mg) of the TEAAc·4H₂O powder directly onto the crystal.

-

Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Compare the resulting spectrum to a validated reference spectrum. The positions and relative intensities of the major absorption bands must be concordant.

Assay (Purity Determination): Non-Aqueous Potentiometric Titration

Causality: Quaternary ammonium salts, like TEAAc, behave as weak bases in non-aqueous solvents. This allows for their direct and highly accurate quantification via an acid-base titration. This method, referenced in pharmacopeias like the USP for similar compounds, is a primary analytical technique that provides an absolute measure of the substance's purity without reliance on a separate reference standard of the same material.[6][7]

Experimental Protocol

-

Titrant Standardization: Accurately standardize a 0.1 N solution of Perchloric Acid (HClO₄) in glacial acetic acid against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Sample Preparation: Accurately weigh approximately 200 mg of TEAAc·4H₂O into a clean, dry 100 mL beaker.

-

Dissolution: Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.

-

Titration: Immerse a combination pH electrode suitable for non-aqueous titrations into the solution. Titrate the sample with the standardized 0.1 N HClO₄ titrant, recording the potential (mV) as a function of titrant volume.

-

Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve, which can be determined using the first or second derivative.

-

Calculation: Calculate the assay percentage using the volume of titrant consumed, the standardized normality of the titrant, the sample weight, and the molecular weight of TEAAc·4H₂O (261.36 g/mol ).

Water Content Determination: Karl Fischer Titration

Causality: The Karl Fischer (KF) titration is the gold-standard method for water determination due to its specificity, accuracy, and precision.[8] The reaction is a quantitative oxidation of sulfur dioxide by iodine in the presence of water. Unlike a simple Loss on Drying (LOD) test, which measures any volatile component, KF titration reacts specifically with water, making it ideal for accurately confirming the hydration state of TEAAc·4H₂O.